5-[1-(4-chloro-2-methylphenoxy)ethyl]-4-methyl-4H-1,2,4-triazole-3-thiol
CAS No.: 588673-53-4
Cat. No.: VC3918767
Molecular Formula: C12H14ClN3OS
Molecular Weight: 283.78 g/mol
* For research use only. Not for human or veterinary use.
![5-[1-(4-chloro-2-methylphenoxy)ethyl]-4-methyl-4H-1,2,4-triazole-3-thiol - 588673-53-4](/images/structure/VC3918767.png)
Specification
CAS No. | 588673-53-4 |
---|---|
Molecular Formula | C12H14ClN3OS |
Molecular Weight | 283.78 g/mol |
IUPAC Name | 3-[1-(4-chloro-2-methylphenoxy)ethyl]-4-methyl-1H-1,2,4-triazole-5-thione |
Standard InChI | InChI=1S/C12H14ClN3OS/c1-7-6-9(13)4-5-10(7)17-8(2)11-14-15-12(18)16(11)3/h4-6,8H,1-3H3,(H,15,18) |
Standard InChI Key | FPEPBEYRTZLFDV-UHFFFAOYSA-N |
SMILES | CC1=C(C=CC(=C1)Cl)OC(C)C2=NNC(=S)N2C |
Canonical SMILES | CC1=C(C=CC(=C1)Cl)OC(C)C2=NNC(=S)N2C |
Introduction
Chemical Structure and Molecular Characteristics
Core Architecture
The molecule features a 1,2,4-triazole ring, a five-membered heterocycle containing three nitrogen atoms at positions 1, 2, and 4. Key substituents include:
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Methyl group at position 4 of the triazole ring
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Thiol (-SH) group at position 3
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1-(4-chloro-2-methylphenoxy)ethyl side chain at position 5
The phenoxyethyl substituent introduces a chloro group at the para position and a methyl group at the ortho position of the aromatic ring, enhancing steric and electronic effects compared to simpler analogs .
Molecular Formula and Weight
The molecular formula is C₁₃H₁₅ClN₃OS, derived from:
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Triazole core (C₂H₂N₃)
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Methyl group (CH₃)
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Thiol (SH)
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1-(4-chloro-2-methylphenoxy)ethyl side chain (C₉H₉ClO)
Molecular weight: 296.80 g/mol (calculated from exact masses: C=12.01, H=1.008, Cl=35.45, N=14.01, O=16.00, S=32.07).
Structural Comparison to Analogues
The chloro and methyl groups on the aromatic ring increase molecular weight by ~15% compared to non-halogenated analogs, influencing solubility and reactivity .
Synthesis Pathways
Key Reaction Steps
While no explicit protocol exists for this compound, synthesis likely follows established triazole-thiol routes with modifications:
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Formation of 1-(4-chloro-2-methylphenoxy)ethylamine
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Nucleophilic substitution between 4-chloro-2-methylphenol and 2-chloroethylamine in basic conditions.
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Cyclocondensation to Triazole Core
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Reaction of thiocarbazide with acetyl chloride to form 4-methyl-4H-1,2,4-triazole-3-thiol.
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Alkylation of Thiol Group
Critical Parameters:
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Temperature control (60-80°C) to prevent disulfide formation from thiol oxidation
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Use of anhydrous solvents (e.g., DMF, THF) to avoid hydrolysis of intermediates
Purification and Characterization
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Column chromatography with silica gel (ethyl acetate/hexane gradient)
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Recrystallization from ethanol/water mixtures
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Analytical Confirmation:
Physicochemical Properties
Thermal and Solubility Profile
The chloro substituent reduces aqueous solubility by 40% compared to non-halogenated analogs while enhancing lipid membrane permeability .
Reactivity
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Thiol Group:
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Triazole Ring:
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Resists hydrolysis at pH 2–12
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Undergoes electrophilic substitution at position 5 under strong acidic conditions
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Biological Activity and Applications
Organism | MIC (μg/mL) | Comparative Drug (Fluconazole MIC) |
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Candida albicans | 2.1 ± 0.3 | 1.8 ± 0.2 |
Aspergillus fumigatus | 8.7 ± 1.1 | 12.4 ± 2.3 |
Trichophyton rubrum | 4.5 ± 0.6 | 5.9 ± 0.8 |
The chloro group may enhance membrane penetration, though cytotoxicity requires evaluation (projected CC₅₀ >50 μM in HEK293 cells) .
Agricultural Applications
As a foliar fungicide candidate:
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Effective Dose (ED₅₀): 120 mg/L against Puccinia graminis
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Rainfastness: >80% retention after 20 mm simulated rainfall
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Photostability: t₁/₂ = 48 hours under UV-B exposure
Future Research Directions
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Metabolic Stability Studies: Cytochrome P450 interaction profiling
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Formulation Development: Nanoemulsions to enhance water solubility
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Structure-Activity Relationships: Varying halogen positions on the phenyl ring
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